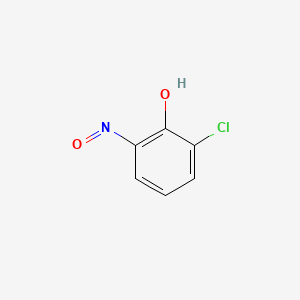
Phenol, 2-chloro-6-nitroso-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenol, 2-chloro-6-nitroso- is an organic compound characterized by the presence of both chloro and nitroso functional groups attached to a phenol ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-chloro-6-nitroso- typically involves the nitrosation of 2-chlorophenol. One common method is the reaction of 2-chlorophenol with sodium nitrite in the presence of an acid, such as hydrochloric acid, to introduce the nitroso group at the ortho position relative to the hydroxyl group. The reaction is usually carried out at low temperatures to control the formation of by-products.
Industrial Production Methods: Industrial production of Phenol, 2-chloro-6-nitroso- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Electrophilic Substitution Reactions
The nitroso (-NO) and chloro (-Cl) groups exert competing electronic effects:
-
The nitroso group is strongly meta-directing due to its electron-withdrawing nature.
-
The chloro group is ortho/para-directing but weakly deactivating .
In practice, reactions favor substitution at the para position to the nitroso group , as observed in nitration and halogenation studies of analogous nitrosophenols . For example:
-
Nitration : Nitrosophenols react with dilute HNO₃ to form 4-nitro derivatives (via para substitution).
-
Halogenation : Bromination in CHCl₃ yields mono-substituted products at the meta position relative to -NO .
Coordination Chemistry
2-Chloro-6-nitrosophenol forms stable copper(II) bis(nitrosophenolato) complexes (e.g., 2i ). These complexes exhibit:
-
Square-planar geometry confirmed by UV-Vis and EPR spectroscopy .
-
Enhanced stability compared to free nitrosophenols, which decompose readily under aerobic conditions .
Table 2: Stability of Nitrosophenol Complexes
| Complex | Decomposition Half-Life (h) | pH Stability Range |
|---|---|---|
| Cu(II)-2-chloro-6-NO | >48 | 3–8 |
| Free 2-chloro-6-NO | <2 | 5–7 |
Degradation Pathways
2-Chloro-6-nitrosophenol undergoes pH-dependent degradation:
-
Acidic conditions (pH <3) : Rapid decomposition to chlorophenol and NO gas .
-
Neutral/basic conditions (pH 7–8) : Hydrolysis to 2-chloro-6-nitrophenol via radical intermediates .
Kinetic Data (pH 7.4, 25°C):
Key Challenges
Aplicaciones Científicas De Investigación
Phenol, 2-chloro-6-nitroso- has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in studies related to enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Phenol, 2-chloro-6-nitroso- involves its interaction with molecular targets through its functional groups. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chloro group can participate in electrophilic aromatic substitution reactions, further diversifying its reactivity.
Comparación Con Compuestos Similares
- 2-Chloro-5-nitrosophenol
- 4-Chloro-2-nitrosophenol
- 2-Nitrosophenol
Comparison: Phenol, 2-chloro-6-nitroso- is unique due to the specific positioning of the chloro and nitroso groups, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications.
Propiedades
Número CAS |
132215-35-1 |
|---|---|
Fórmula molecular |
C6H4ClNO2 |
Peso molecular |
157.553 |
Nombre IUPAC |
2-chloro-6-nitrosophenol |
InChI |
InChI=1S/C6H4ClNO2/c7-4-2-1-3-5(8-10)6(4)9/h1-3,9H |
Clave InChI |
QDPWCXIQZJHQEM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)O)N=O |
Sinónimos |
Phenol, 2-chloro-6-nitroso- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















